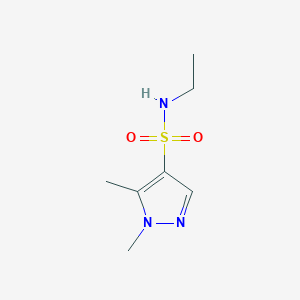

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-ethyl-1,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-4-9-13(11,12)7-5-8-10(3)6(7)2/h5,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTIZYDEDDEXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N(N=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 1,3-diketones or hydrazines, to form the pyrazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the ethyl and methyl groups. This can be done using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, forming new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological molecules, such as proteins and nucleic acids.

Industrial Applications: It serves as a building block in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, physicochemical properties, and biological activities of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide and related compounds from the evidence:

Key Observations:

Substituent Effects on Bioactivity :

- Bulky aryl groups (e.g., naphthyl in Compound 5g) correlate with improved anti-inflammatory activity, likely due to enhanced target binding .

- Fluorinated analogs (e.g., Compound 4h) exhibit heightened antimicrobial properties, attributed to increased lipophilicity and membrane penetration .

- The simpler substituents (ethyl, methyl) in the target compound may favor solubility but reduce target specificity compared to aryl-substituted analogs.

Physicochemical Properties :

- The target compound’s lower molecular weight (~203.07) suggests superior solubility in polar solvents compared to higher-weight analogs (e.g., 603–630 g/mol) .

- Crystallographic data for analogs (e.g., ) highlight the role of sulfonamide groups in forming hydrogen bonds, which could stabilize the target compound’s solid-state structure .

Synthetic Routes :

- Similar to Compound 4a’s synthesis (), the target compound may be synthesized via condensation of ethylamine with a pre-functionalized pyrazole-sulfonamide intermediate.

Methodological Considerations

The structural determination of pyrazole sulfonamides often relies on X-ray crystallography using programs like SHELXL (). For example, utilized SHELX software to resolve hydrogen-bonding patterns, a method applicable to the target compound’s analysis . Additionally, biological evaluations of analogs typically involve in vitro assays for enzyme inhibition or antimicrobial activity, though such data for the target compound are yet to be published .

Biological Activity

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the class of pyrazole derivatives, characterized by its unique molecular structure, which includes a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O₂S, with a molecular weight of approximately 189.24 g/mol. The structural features include:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Substituents : An ethyl group at the nitrogen position and two methyl groups at the 1 and 5 positions, along with a sulfonamide group at the 4 position.

This specific substitution pattern enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets effectively.

This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor . The sulfonamide group allows it to mimic natural substrates, facilitating binding to enzyme active sites. This interaction can disrupt normal enzymatic activity involved in inflammatory pathways and other biochemical processes .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes associated with inflammatory responses. For instance, studies have shown that it may target enzymes involved in the metabolic pathways related to inflammation, leading to altered cellular functions and potential therapeutic effects in conditions characterized by enzyme dysregulation .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. Various pyrazole derivatives have demonstrated antiproliferative effects against multiple cancer cell lines. The compound has been investigated for its efficacy against:

- Breast cancer (MCF7)

- Lung cancer (A549)

- Colorectal cancer (HCT116)

In vitro assays have reported IC₅₀ values indicating significant cytotoxicity against these cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Table 1: Biological Activity Data of this compound

| Cell Line | IC₅₀ (µM) | Type of Activity |

|---|---|---|

| MCF7 | 3.79 | Antiproliferative |

| A549 | 14.5 | Anticancer |

| U937 | Not specified | Cytotoxicity assessment |

These findings indicate that this compound possesses promising anticancer properties and warrants further exploration in drug development contexts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| N-methyl-1H-pyrazole-4-sulfonamide | Methyl substitution at nitrogen position | Anticancer |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamide | Dimethyl substitutions at 3 and 5 positions | Antiproliferative |

| Ethyl-substituted pyrazoles | Various substitutions on the pyrazole ring | Enzyme inhibition |

These comparisons illustrate that while structural similarities exist among these compounds, the unique substitution pattern of this compound contributes to its distinctive biological profile .

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Replace THF with cyclopentyl methyl ether (CPME), a safer solvent. Catalytic methods (e.g., 5 mol% DMAP) reduce reagent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.